2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 262.225 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may confer biological activity. The compound's IUPAC name reflects its complex structure, which includes both a hydroxyl group and a triazinyl moiety, suggesting potential interactions with biological targets.
The synthesis of 2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid can be achieved through several methods. A common approach involves the reaction of 4-amino-2-hydroxybenzoic acid with appropriate triazine derivatives under controlled conditions. The synthesis typically requires the following steps:
Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen, but typical solvents include dimethyl sulfoxide and ethanol, often under reflux conditions to enhance reaction rates .
The molecular structure of 2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid can be represented using various structural formulas:
CC1=NNC(=O)N=C1NC2=CC(=C(C=C2)O)C(=O)OInChI=1S/C11H10N4O4/c1-5-9(13-11(19)15-14-5)12-6-2-3-8(16)7(4-6)10(17)18/h2-4,16H,1H3,(H,17,18)(H2,12,13,15,19)The structure features a benzoic acid core with a hydroxyl group at position 2 and a triazine ring substituted at position 5. The presence of multiple functional groups suggests potential for diverse chemical reactivity and interactions .
The compound may undergo several chemical reactions typical for both benzoic acids and triazine derivatives:
These reactions are critical for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for 2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid is not fully elucidated but may involve:
Further studies are necessary to fully understand its pharmacodynamics and pharmacokinetics .
The physical properties of 2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid include:
| Property | Value |
|---|---|
| Molecular Weight | 262.225 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | Typically ≥ 95% |
Chemical properties include its acidity (pKa values), stability under various pH conditions, and reactivity towards electrophiles and nucleophiles .
This compound has potential applications in various scientific fields:
Research continues to explore its full range of applications and mechanisms of action in biological systems .
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: